N,3-Dimethylbut-3-en-1-amine
Description
N,3-Dimethylbut-3-en-1-amine is a tertiary enamine characterized by a but-3-en-1-amine backbone with methyl substituents on the nitrogen atom and the third carbon (adjacent to the double bond). For instance, N-butyl-N,3-dimethylbut-3-en-1-amine (CAS 61308-06-3) shares a similar core structure but includes a butyl group on the nitrogen. This compound has a molecular formula of C₁₀H₂₁N, a molecular weight of 155.28 g/mol, and is utilized in biochemical and pharmaceutical intermediates . The presence of the alkene group and alkyl substituents influences its reactivity and physical characteristics, such as boiling point and solubility.
Properties
CAS No. |
112213-03-3 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
N,3-dimethylbut-3-en-1-amine |
InChI |
InChI=1S/C6H13N/c1-6(2)4-5-7-3/h7H,1,4-5H2,2-3H3 |
InChI Key |
MPVXLKULHPREFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCNC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are compared based on substituents, molecular weight, and applications:
Note: this compound is inferred from analogs; exact data is unavailable in the evidence.
Physical Property Trends
- Molecular Weight : Larger substituents (e.g., benzyl, butyl) increase molecular weight and reduce volatility.
- Boiling Points : Branched amines (e.g., diisopentylamine) exhibit lower boiling points than linear analogs due to reduced surface area .
- Solubility: Polar groups (e.g., amines) enhance water solubility, while nonpolar substituents (e.g., benzyl) favor organic solvents .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : N-butyl-N,3-dimethylbut-3-en-1-amine is highlighted for its role in synthesizing bioactive molecules, leveraging its alkene for functionalization .
- Catalysis : Simpler analogs like N-methyl-3-buten-1-amine serve as ligands in asymmetric catalysis due to their compact structure .
- Material Science : Benzyl-substituted enamines are explored in conductive polymers, where aromaticity improves electron delocalization .
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